molecular formula C21H18N2O3S B1670929 Dptip CAS No. 351353-48-5

Dptip

Cat. No. B1670929
M. Wt: 378.4 g/mol
InChI Key: JMXVHYPSBANVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent and selective inhibitor of sphingomyelin phosphodiesterase (N-SMase2) with an IC50 of 30 nM . It does not inhibit related enzymes such as alkaline phosphatase, phosphomonoesterase, or acid sphingomyelinase . DPTIP has been shown to inhibit the release of extracellular vesicles (EVs) in primary astrocyte cultures and in vivo .


Molecular Structure Analysis

The molecular formula of DPTIP is C21H18N2O3S . It has a molecular weight of 378.45 .


Physical And Chemical Properties Analysis

DPTIP is a solid substance that is soluble up to 100 mM in DMSO . .

Scientific Research Applications

1. Excited-State Proton Transfer (ESPT) Studies

  • Research Application : The study of excited-state intramolecular proton transfer (ESIPT) processes in hydroxy imidazoles like dpip and dptip is crucial in understanding the dynamics of proton transfer in biological and chemical systems. These compounds exhibit unique fluorescence properties due to ESPT processes, providing insights into various chemical and biological phenomena.
  • Relevant Findings : The ESPT process in dptip has been extensively studied using emission spectroscopy. It was discovered that distinct ground state rotamers are responsible for the normal and tautomer emissions observed in these compounds. Theoretical studies, including DFT calculations, have been performed to understand the energy, dipole moment, and charge distribution in these compounds' excited states.
  • Implications : Understanding ESPT in dptip contributes to the development of fluorescent probes, biological imaging technologies, and organic optoelectronic materials.
  • Reference : (Jayabharathi et al., 2011).

2. Unraveling Mechanisms of ESPT Reactions

  • Research Application : Advanced theoretical studies on excited-state proton transfer (ESPT) systems, including dptip, have led to significant progress in understanding the mechanisms underlying these reactions.
  • Relevant Findings : These studies have provided critical insights into the reaction mechanisms, transition state geometries, energy barriers, and potential energy surfaces (PES) of ESPT reactions. This knowledge is key to understanding the detailed mechanisms of ESPT reactions, which are important in various chemical and biological systems.
  • Implications : Theoretical studies on dptip and other ESPT systems have implications for designing new ESPT chemosensors and understanding fluorescent materials' properties.
  • Reference : (Zhou & Han, 2018).

3. Deep Pressure Touch (DPT) in Therapeutic Applications

  • Research Application : Although not directly related to the chemical compound dptip, studies on deep pressure touch (DPT) have been conducted to understand its effects on anxiety and hyperactivity. This application is relevant in therapeutic contexts, particularly in occupational therapy.
  • Relevant Findings : Research indicates that DPT can result in subjective relaxation and may be particularly effective for individuals with high trait anxiety. This has implications for developing therapeutic techniques for managing anxiety and hyperactivity.
  • Implications : The research on DPT in therapeutic settings contributes to our understanding of non-pharmacological interventions for anxiety and hyperactivity disorders.
  • Reference : (Krauss, 1987).

Safety And Hazards

DPTIP is intended for research use only and not for human or veterinary use . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Future Directions

DPTIP has shown promise in regulating astrocyte-peripheral immune communication following brain inflammation . Future research could focus on further optimizing DPTIP for specific therapeutic purposes . For instance, one study mentioned the conjugation of DPTIP to hydroxyl-PAMAM-dendrimer nanoparticles to improve brain delivery . This approach showed robust inhibition of the spread of pTau in an AAV-pTau propagation model .

properties

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dptip

CAS RN

351353-48-5
Record name 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
C Rojas, E Barnaeva, AG Thomas, X Hu, N Southall… - Scientific reports, 2018 - nature.com
… DPTIP. Mice were given DPTIP (10 mg/kg IP) and plasma and brain levels of DPTIP were … DPTIP peak concentration in both plasma and brain was at 0.5 h (C max plasma = 11.6 ± …
Number of citations: 42 www.nature.com
A Pal, S Gori, S Yoo, AG Thomas, Y Wu… - Journal of medicinal …, 2022 - ACS Publications
… stability of DPTIP, we aimed to advance DPTIP by optimizing its … , and target engagement of DPTIP prodrugs. These were … Among the series of DPTIP-prodrugs synthesized and …
Number of citations: 3 pubs.acs.org
H Álvarez-Fernández, P Mingo-Casas… - International Journal of …, 2022 - mdpi.com
… (Figure 1), we centered our attention on DPTIP as the most suitable for our study based on … DPTIP derivatives [27]. Here, we report on the antiviral activity of the nSMase2 inhibitor DPTIP …
Number of citations: 1 www.mdpi.com
C Tallon, BJ Bell, A Sharma, A Pal, MM Malvankar… - Pharmaceutics, 2022 - mdpi.com
… We further evaluated the drug release profile of the D-DPTIP conjugate to estimate the release of free DPTIP under physiological and endosomal conditions. To mimic the physiological …
Number of citations: 5 www.mdpi.com
M Huang, C Tallon, X Zhu, KDJ Huizar, S Picciolini… - Pharmaceutics, 2023 - mdpi.com
… We showed that dendrimer-conjugated DPTIP (D–DPTIP) robustly inhibited the spread of pTau in an AAV-pTau propagation model. To further evaluate its efficacy, we tested D-…
Number of citations: 9 www.mdpi.com
DE Tsaopoulos, CN Maganaris, V Baltzopoulos - Journal of biomechanics, 2007 - Elsevier
The purpose of this study was to examine the relations between patellar tendon moment arm length and several relevant anthropometric characteristics of 22 healthy men. The patellar …
Number of citations: 37 www.sciencedirect.com
O Stepanek, N Hin, AG Thomas, RP Dash, J Alt… - European journal of …, 2019 - Elsevier
… of DPTIP with the primary focus on determining the key pharmacophore required for potent nSMase2 inhibition. Since DPTIP … profile of DPTIP derivatives as potent nSMase2 inhibitors. …
Number of citations: 10 www.sciencedirect.com
C Tallon, BJ Bell, M Malvankar… - Alzheimer's & …, 2022 - Wiley Online Library
… , we conjugated DPTIP to a brain-targeting hydroxyl-dendrimer delivery system (D-DPTIP) and … We then chronically administered PDDC and D-DPTIP to PS19 transgenic mice and WT …
R Rais, C Tallon, B Bell, A Sharma, A Pal, A Thomas… - 2023 - Springer
… While promising, DPTIP had limitations of poor pharmacokinetics … We conjugated DPTIP to a brain targeting hydroxyl-… seeded into the hippocampus, oral D-DPTIP (dosed 3 × weekly) …
Number of citations: 0 link.springer.com
J Jayabharathi, V Thanikachalam, N Srinivasan… - Journal of …, 2011 - Springer
… In order to support the ESIPT mechanism in dpip (3) and dptip(4), we calculated the electron density for the keto and enol isomers of the dpip (3) and dptip(4) by DFT in both the ground …
Number of citations: 35 link.springer.com

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